D3 Dopamine Receptor Binding Affinity and Selectivity Advantage Over BP897
Hybrid analogues containing the 2,6-dimethylphenylpiperazine scaffold were evaluated for dopamine D3 receptor binding affinity. Compound 2h, which incorporates this scaffold, demonstrated similar potency and improved D3 receptor selectivity compared to the reference compound BP897 . This finding indicates that the 2,6-dimethylphenyl substitution pattern is favorable for D3 receptor engagement and selectivity, providing a rationale for prioritizing this compound over alternative arylpiperazines in D3-targeted drug discovery programs.
| Evidence Dimension | D3 dopamine receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Compound 2h: comparable potency to BP897 with improved D3R selectivity |
| Comparator Or Baseline | BP897 (reference compound): potent D3R ligand with defined selectivity |
| Quantified Difference | Compound 2h is similarly potent and more selective for D3R than BP897 |
| Conditions | Radioligand binding assay using human dopamine D3 receptor |
Why This Matters
This data directly supports the selection of this scaffold for developing selective D3 receptor ligands, offering an advantage over less selective alternatives like BP897.
